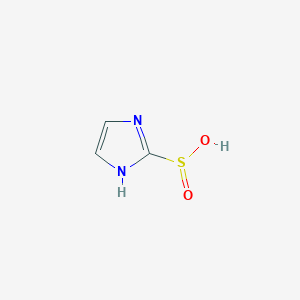

1H-imidazole-2-sulfinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O2S |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

1H-imidazole-2-sulfinic acid |

InChI |

InChI=1S/C3H4N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7) |

InChI Key |

FFKQBBMJRHVVBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole 2 Sulfinic Acid and Its Precursors

Strategies for Imidazole (B134444) Ring Construction

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry. The methods employed are diverse, ranging from classic condensation reactions to modern catalyzed processes, all aimed at efficiently building this important molecular scaffold.

Multicomponent Cyclocondensation Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. ufms.br In the context of imidazole synthesis, MCRs typically involve the condensation of three or four starting materials to form the heterocyclic ring.

The most prominent example is the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to produce substituted imidazoles. This method is used commercially and can be modified to produce N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. isca.me

Modern variations of MCRs for imidazole synthesis employ a range of starting materials and catalysts to improve yields and expand the scope of accessible derivatives. organic-chemistry.org For instance, a four-component reaction involving a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce tetrasubstituted imidazoles. isca.mesapub.org These reactions are often catalyzed by acids and can be performed under various conditions, including microwave irradiation, to accelerate the reaction rate. aip.org The use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst is another effective multicomponent protocol for generating highly substituted imidazoles. organic-chemistry.org

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil (B1666583), Aldehyde, Ammonium Acetate | Glutamic Acid | Ethanol (B145695), Reflux | 2,4,5-Triaryl-1H-imidazole | Up to 92% | ufms.br |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Acetonitrile, 70°C | Highly Substituted Imidazoles | Up to 88% | organic-chemistry.org |

| Benzil, Aldehyde, Aniline, Ammonium Acetate | ZnO Nanoparticles | - | 1,2,4,5-Tetrasubstituted Imidazole | - | sapub.org |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | 8-hydroxy-7-iodoquinoline-5-sulfonic acid (HISA) | Microwave Irradiation | 2,4,5-Triarylsubstituted Imidazole | Excellent | aip.org |

One-Pot Synthetic Approaches to Imidazole Cores

One-pot syntheses, which often encompass multicomponent reactions, are designed to minimize purification steps, reduce waste, and simplify experimental procedures. Current time information in Bangalore, IN. These approaches are particularly advantageous for constructing imidazole cores from readily available starting materials. ufms.br

A common one-pot strategy for 2,4,5-trisubstituted imidazoles involves the reaction of a 1,2-diketone (e.g., benzil) or an α-hydroxyketone with an aldehyde and ammonium acetate. lmaleidykla.ltgrowingscience.com This condensation can be carried out under solvent-free conditions or in environmentally benign solvents like ethanol. ufms.brCurrent time information in Bangalore, IN. The development of such methods is driven by the principles of green chemistry, aiming for high efficiency and minimal environmental impact. Current time information in Bangalore, IN. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Similarly, a facile one-pot protocol has been developed for tetrasubstituted imidazoles using diphenylacetylene, aldehydes, and amines, involving in situ oxidation catalyzed by silica-supported perchloric acid. derpharmachemica.com

Catalyst Design and Application in Imidazole Synthesis

The choice of catalyst is pivotal in modern imidazole synthesis, influencing reaction rates, yields, and selectivity. Catalysts can be broadly categorized as heterogeneous, homogeneous, or ionic liquid-based systems, each offering distinct advantages.

Heterogeneous catalysts are widely favored due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. scirp.org Among these, silica-supported solid acids have proven to be highly effective. Silica-supported sulfuric acid (H₂SO₄·SiO₂) is a notable example, serving as an efficient, reusable, and cost-effective catalyst for the synthesis of substituted imidazoles. scirp.orgsctunisie.org

This catalyst is particularly effective in the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from the condensation of benzil or benzoin, an aldehyde, and ammonium acetate. scirp.org The reaction can be performed under solvent-free conditions at elevated temperatures, offering high yields and a clean reaction profile with no side products. scirp.org The catalyst's reusability has been demonstrated over several cycles without a significant loss of activity, making it a sustainable choice for imidazole synthesis. scirp.org Other silica-supported catalysts, such as nano-TiCl₄·SiO₂, have also been shown to be extremely efficient for preparing 2,4,5-trisubstituted imidazoles under mild conditions. lmaleidykla.lt

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄·SiO₂ | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Solvent-free, 110°C, 45-60 min | 95 | scirp.org |

| H₂SO₄·SiO₂ | Benzoin, 4-Chlorobenzaldehyde, Ammonium Acetate | Solvent-free, 110°C, 70-90 min | 88 | scirp.org |

| Nano-TiCl₄·SiO₂ | Benzil, Aldehyde, Ammonium Acetate | 110°C | High to Excellent | lmaleidykla.lt |

| Silica supported perchloric acid | Diphenylacetylene, Aldehydes, Amines | - | Excellent | derpharmachemica.com |

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity. In imidazole synthesis, various soluble acid catalysts and transition metal complexes are employed. p-Toluenesulfonic acid (PTSA) is an inexpensive and effective homogeneous catalyst for the multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me The reactions are typically carried out in a solvent like ethanol at moderate temperatures, providing good yields. isca.me

Transition metal catalysts, such as those based on copper and palladium, have also been utilized. For example, a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been developed using a combination of Pd-catalyzed N-arylation and Cu-catalyzed C-H functionalization. rsc.org Ruthenium catalysts have been used in "borrowing hydrogen" processes to construct the imidazole ring with regioselective substitution. rsc.org

Ionic liquids (ILs) are salts with low melting points that have gained attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. isca.me In imidazole synthesis, ILs can function as both the reaction medium and the catalyst.

Acidic ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate (B86663), have been used as reusable catalysts for the synthesis of highly substituted imidazoles. growingscience.com The Debus-Radziszewski reaction has also been adapted to directly synthesize imidazolium (B1220033) acetate ionic liquids in a one-pot, on-water reaction, demonstrating the versatility of these systems. isca.me The use of imidazolium-based ionic liquids can facilitate reactions and lead to high yields of the desired imidazole products. growingscience.com

Microwave-Assisted Synthesis Protocols for Imidazoles

The formation of the imidazole heterocycle is a foundational step in the synthesis of 1H-imidazole-2-sulfinic acid. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. tandfonline.comresearchgate.net This technique offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved product yields, and cleaner reaction profiles. tandfonline.comresearchgate.netresearchgate.net

Microwave irradiation efficiently heats reaction mixtures by direct coupling with polar molecules, leading to rapid temperature increases and enhanced reaction rates. orientjchem.org This has been successfully applied to various multicomponent reactions for synthesizing substituted imidazoles. For instance, the four-component condensation of benzil, an aromatic aldehyde, ammonium acetate, and a catalyst can be performed under microwave irradiation to produce 2,4,5-triarylsubstituted imidazoles in excellent yields (81–97%). aip.org Similarly, solvent-free microwave conditions have been developed for the condensation of 1,2-dicarbonyl compounds with aldehydes and amines on a solid support, such as acidic alumina, to form polysubstituted imidazoles. researchgate.net

Regiocontrol in Imidazole Ring Functionalization

Achieving functionalization specifically at the C-2 position of the imidazole ring is critical for synthesizing the target molecule and its precursors. The challenge lies in controlling the regioselectivity, as the different carbon positions of the imidazole ring can exhibit varying reactivity. nih.govacs.org

Several strategies have been developed to direct functionalization to the C-2 position. One effective method involves the use of a removable directing group. For example, a pyrimidine (B1678525) group attached to the N-1 position can steer transition-metal catalysts, such as rhodium, to selectively activate the C-2 C-H bond for alkenylation. researchgate.net Another approach relies on catalyst control, where the choice of metal catalyst dictates the site of functionalization. rsc.org The inherent electronic properties of the imidazole ring and its substituents also play a crucial role in directing incoming reagents. acs.org

Recent advances have highlighted protocols that yield regioselectively substituted imidazoles. For instance, a copper-catalyzed reaction between imidamides and carboxylic acids can produce imidazoles with substituents at the C-2 and C-4 positions. rsc.org The development of such regiocontrolled methods is essential for the efficient and predictable synthesis of specifically substituted imidazoles, including the C-2 sulfurated precursors required for this compound. researchgate.netrsc.org

Approaches for Introducing and Modifying Sulfur Functionalities at the C-2 Position

The most direct route to this compound involves the oxidation of a suitable sulfur-containing precursor, typically 2-mercapto-1H-imidazole (also known as imidazole-2-thione). This precursor can be synthesized through methods such as the reaction of aminoacetaldehyde dimethyl acetal (B89532) with potassium thiocyanate (B1210189) in acidic conditions or the condensation of o-phenylenediamine (B120857) with carbon disulfide. chemicalbook.comnih.gov

The oxidation of the thiol or thione group to a sulfinic acid is a delicate process. The reaction proceeds through a highly unstable sulfenic acid intermediate (R-SOH). nsf.govtaylorandfrancis.com This intermediate can be further oxidized to the desired sulfinic acid (R-SO₂H) and subsequently to the sulfonic acid (R-SO₃H) if the reaction is not carefully controlled. taylorandfrancis.comnih.gov In studies on the oxidation of methimazole (B1676384) (1-methyl-1H-imidazole-2-thione), both sulfinic and sulfonic acid intermediates were observed. researchgate.net Oxidizing agents like hydrogen peroxide are commonly used for the oxidation of thiols to sulfenic and then sulfinic acids. nih.gov

FMOs: Flavin-containing monooxygenases

Given the instability of sulfinic acids and the potential for over-oxidation, indirect methods involving functional group interconversion (FGI) offer valuable alternatives. wsu.eduwikipedia.org FGI refers to the conversion of one functional group into another, providing milder and more controlled synthetic pathways. docsity.com

A novel, oxidation-free method for generating sulfinic acids utilizes a sulfinic acid transfer reagent, such as 2-sulfinyl benzothiazole (B30560) (BTS). wsu.eduorganic-chemistry.orgacs.org In this strategy, the BTS reagent acts as a nucleophile, and its benzothiazole moiety serves as a protecting group for the sulfinic acid. organic-chemistry.org This allows for the transfer of a sulfinate group to a substrate under mild conditions. The resulting sulfinate salt can then be gently acidified to yield the desired sulfinic acid, avoiding harsh oxidizing agents. organic-chemistry.orgorganic-chemistry.org This approach could be adapted for the imidazole system, potentially starting from a 2-haloimidazole and reacting it with a sulfinate transfer agent to form a protected intermediate, which is then converted to this compound.

Green Chemistry Principles in the Synthesis of Imidazole-Sulfur Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netresearchgate.net For the synthesis of this compound and its precursors, several green strategies can be employed.

The use of microwave-assisted synthesis, as detailed earlier, is a cornerstone of green chemistry, reducing energy consumption and reaction times. tandfonline.comaip.org Furthermore, conducting reactions in greener solvents like water or ethanol, or under solvent-free conditions, significantly reduces volatile organic compound (VOC) emissions. ufms.br The use of biodegradable and readily available catalysts, such as glutamic acid or even lemon juice, for imidazole synthesis represents another sustainable approach. ufms.br

For the introduction of the sulfur atom, visible-light-enabled multicomponent reactions have been developed to afford sulfur-containing imidazoles, offering a green alternative to traditional heating methods. acs.orgacs.orgnih.gov These photoactivated processes often proceed at ambient temperature with high atom economy, minimizing waste and energy usage. acs.org

Chemical Reactivity and Reaction Mechanisms of 1h Imidazole 2 Sulfinic Acid

Mechanistic Investigations of Imidazole (B134444) Formation Reactions

The synthesis of the imidazole ring system, a cornerstone of many biologically active molecules and functional materials, has been the subject of extensive research. Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of substituted imidazoles, often proceeding through complex reaction pathways and key intermediates.

Proposed Reaction Pathways for Multicomponent Imidazole Syntheses

Multicomponent reactions offer an atom-economical and efficient route to highly substituted imidazoles. acs.orgscribd.com A common strategy involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt. scribd.comderpharmachemica.com

Several reaction pathways have been proposed depending on the specific reactants and catalysts. One plausible mechanism, promoted by an acid catalyst, suggests the initial reaction of an aldehyde with two equivalents of ammonium acetate (B1210297) to generate an intermediate, which then undergoes a cyclocondensation reaction with the 1,2-dicarbonyl compound to form the imidazole ring. derpharmachemica.com Another pathway involves the reaction of the aldehyde with one equivalent of ammonium acetate and a primary amine to produce a different intermediate that proceeds to the final product through a similar cyclocondensation. derpharmachemica.com

Catalysts play a crucial role in these syntheses, with various systems being developed, including metal-free acid catalysts, erbium triflate, and zinc-based catalysts. derpharmachemica.comgoogle.com For instance, a bimetallic Cu(I)/Rh(II) relay catalysis has been established for the multicomponent polymerization of imidazole-based polymers from aryl alkynes, azides, and aryl nitriles. smolecule.com This process involves an initial copper-catalyzed azide-alkyne cycloaddition, followed by a rhodium-catalyzed ring-opening and transannulation of the resulting triazole intermediate. smolecule.com

The following table summarizes selected multicomponent reaction strategies for imidazole synthesis.

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| 1,2-Diketone, Aldehyde, Ammonium Acetate, Primary Amine | SiO2-Pr-SO3H, solvent-free | 1,2,4,5-Tetrasubstituted Imidazoles | acs.org |

| Internal Alkyne, Aldehyde, Aniline, Ammonium Acetate | Pivalic Acid, DMSO/H2O, 140 °C | Tri- and Tetrasubstituted Imidazoles | derpharmachemica.com |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Highly Substituted Imidazoles | google.com |

| Aryl Alkynes, Azides, Aryl Nitriles | Bimetallic Cu(I)/Rh(II) | Imidazole-based Cross-Conjugated Polymers | smolecule.com |

| Benzil (B1666583), Aldehydes, Primary Amines, Ammonium Acetate | ZnFe2O4 Nanoparticles | Tetra-substituted Imidazoles | researchgate.net |

Role of Intermediates in Imidazole Ring Formation

The formation of the imidazole ring in multicomponent syntheses proceeds through a series of reactive intermediates. The isolation and characterization of these intermediates are key to elucidating the reaction mechanism.

In the synthesis of imidazole-2-thiones from allomaltol, arylglyoxals, and primary amines, substituted α-aminoketones and the corresponding imidazolidine-2-thiones have been identified as crucial intermediates. acs.org The structure of an intermediate imidazolidine-2-thione was confirmed by X-ray diffraction, providing strong evidence for its role in the reaction pathway. acs.org

In other syntheses, imine intermediates are commonly proposed. For example, in a ferric chloride/iodine-catalyzed reaction, the proposed mechanism involves the initial oxidation of a ketone to a keto-aldehyde, which then condenses with an amine to form an imine. researchgate.net This imine undergoes intramolecular cyclization and subsequent aromatization to yield the final imidazole product. researchgate.net Similarly, a copper-catalyzed reaction is suggested to proceed through an iminium salt intermediate. researchgate.net

The stability and reactivity of these intermediates, such as reactive imidazole intermediates based on bis(methylol) propionic acid (bis-MPA), can be harnessed for the synthesis of more complex molecules, including functional cyclic carbonates. researchgate.net The formation of a stable aromatic imidazole ring often provides the thermodynamic driving force for these reactions. google.com

Intrinsic Reactivity of the Imidazole Moiety

The imidazole ring possesses a unique electronic structure that confers upon it a versatile range of chemical properties, including the ability to act as both a proton donor and acceptor, and to coordinate with metal ions.

Proton Donor and Acceptor Characteristics of Imidazoles

Imidazole is an amphoteric molecule, capable of acting as both a Brønsted-Lowry acid and base. Current time information in Bangalore, IN.nih.gov The N-1 nitrogen, bearing a hydrogen atom, is weakly acidic (pKa ≈ 14.5), while the sp2-hybridized N-3 nitrogen is basic (pKa of the conjugate acid ≈ 7.0). researchgate.netthieme-connect.com This dual characteristic allows imidazole to facilitate proton transport through hydrogen-bonded networks, a property crucial in many biological systems, such as in the active site of enzymes containing the histidine residue, and in materials science applications like proton exchange membranes for fuel cells. Current time information in Bangalore, IN.scispace.comblogspot.com

Studies have shown that imidazole is a more efficient proton transporter than simpler alcohols like methanol. Current time information in Bangalore, IN. This enhanced efficiency is attributed to the greater delocalization of charge in the resulting imidazolium (B1220033) cation and imidazolide (B1226674) anion. Current time information in Bangalore, IN. Ab initio calculations have explored the energetics of proton transfer between imidazole and other molecules, showing that a stepwise proton transfer process is energetically favored over a simultaneous double proton transfer.

The proton donor and acceptor properties are summarized in the table below.

| Property | Description | Significance | Ref. |

| Amphoterism | Acts as both a proton donor (acid) and a proton acceptor (base). | Facilitates proton transport in biological and materials systems. | Current time information in Bangalore, IN.nih.gov |

| Acidity | pKa of the N-H proton is approximately 14.5. | Allows for deprotonation by strong bases to form the imidazolide anion. | researchgate.net |

| Basicity | pKa of the conjugate acid (imidazolium ion) is approximately 7.0. | Allows for protonation by acids to form stable imidazolium salts. | researchgate.net |

| Proton Shuttle | Can mediate proton transfer between other molecules. | Crucial for enzymatic catalysis and proton conductivity. | Current time information in Bangalore, IN. |

Coordination Chemistry Potential of Imidazole Nitrogen Atoms

The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) of the imidazole ring makes it an excellent ligand for coordinating with a wide variety of metal ions. mdpi.compharmaguideline.commdpi.com This coordination ability is fundamental to the role of the histidine residue in metalloenzymes and has been extensively exploited in the design of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com

Imidazole can act as a monodentate ligand, binding to a metal center through the N-3 atom. mdpi.commdpi.com In certain configurations, particularly in its deprotonated (imidazolate) form, it can also act as a bridging ligand, connecting two metal centers. The resulting coordination complexes have applications in catalysis, materials science, and as models for biological systems. mdpi.comgoogle.com

For example, azo derivatives of imidazole have been shown to act as bidentate ligands, coordinating to metal ions through one of the azo nitrogen atoms and the N-3 atom of the imidazole ring to form stable five-membered chelate rings. nih.gov

Chemical Transformations of the Sulfinic Acid Group

The sulfinic acid group (-SO₂H) is a versatile functional group capable of undergoing a range of chemical transformations, including oxidation, reduction, and conversion to various derivatives. While specific studies on 1H-imidazole-2-sulfinic acid are limited, its reactivity can be inferred from the known chemistry of other heterocyclic and aryl sulfinic acids.

Sulfinic acids are generally unstable and can disproportionate to the corresponding sulfonic acid and thiosulfonate. wikipedia.org However, their salts are typically more stable. Key reactions involving the sulfinic acid group include:

Oxidation: The most common reaction of sulfinic acids is oxidation to the corresponding sulfonic acid (-SO₃H). wikipedia.org This can be achieved using various oxidizing agents. For instance, the oxidation of 1,3-dihydroimidazole-2-thiones with hydrogen peroxide in an acidic medium yields 1H-imidazole-2-sulfinic acids as the major products. sci-hub.ru Further oxidation would lead to the sulfonic acid.

Reduction: The sulfinic acid group can be reduced, though this is less common than oxidation. Reductive desulfonylation, which involves the complete removal of the sulfonyl group, is a known reaction for sulfones, which can be formed from sulfinic acids. acs.org

Esterification: Sulfinic acids can be converted to sulfinate esters. The reaction of p-toluenesulfinic acid with 1,1′-carbonyldiimidazole (CDI) yields a sulfinylimidazole intermediate, which readily reacts with alcohols to form the corresponding sulfinate esters. scispace.com Notably, the oxidation of 1,3-dihydroimidazole-2-thiones in a neutral medium with ethanol (B145695) has been reported to produce ethyl esters of 1H-imidazole-2-sulfinic acids as minor products. sci-hub.ru

Formation of Sulfonamides: Sulfinic acids or their salts can be converted to sulfonamides, an important functional group in many pharmaceuticals. This transformation typically proceeds via an oxidative amination process or by first converting the sulfinic acid to a more reactive species like a sulfonyl chloride. thieme-connect.comblogspot.com The reaction of sodium sulfinates with N-chloroamines is one method for preparing sulfonamides. google.com

Desulfination: The loss of sulfur dioxide from a sulfinic acid is a known process, particularly in the context of palladium-catalyzed cross-coupling reactions, where sulfinate salts serve as aryl sources. acs.orgresearchgate.net Under acidic conditions, some heterocyclic sulfinic acids, such as ergothioneine-2-sulfinic acid, have been shown to eliminate sulfur dioxide. researchgate.net

The following table summarizes potential transformations of the sulfinic acid group in this compound based on known reactivity.

| Reaction Type | Reagents/Conditions | Product | Ref. |

| Oxidation | Oxidizing agents (e.g., H₂O₂, O₃) | 1H-Imidazole-2-sulfonic acid | wikipedia.orgsci-hub.ru |

| Esterification | Alcohol, Neutral medium or CDI/Alcohol | 1H-Imidazole-2-sulfinate ester | scispace.comsci-hub.ru |

| Sulfonamide Formation | Amine source, Oxidative conditions | 1H-Imidazole-2-sulfonamide | thieme-connect.comblogspot.com |

| Desulfination | Acidic conditions, Heat | 1H-Imidazole | researchgate.net |

| Desulfinative Coupling | Aryl halide, Pd catalyst | 2-Aryl-1H-imidazole | acs.orgresearchgate.net |

Redox Behavior of Sulfinic Acids

The sulfur atom in a sulfinic acid is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: Sulfinic acids, including the imidazole derivative, are readily oxidized to the corresponding sulfonic acids. This transformation represents the oxidation of sulfur from +4 to +6. Common oxidizing agents like hydrogen peroxide, permanganate, or even atmospheric oxygen can effect this change. researchgate.netnih.gov The oxidation by hydrogen peroxide is thought to proceed via nucleophilic attack of the sulfinate anion on the peroxide. nih.gov In biological contexts, the oxidation of a thiol group to sulfenic acid (R-SOH), then to sulfinic acid (R-SO₂H), and finally to sulfonic acid (R-SO₃H) is a known pathway under oxidative stress. researchgate.netnih.gov While the formation of sulfinic acid can be reversible in some biological systems, the subsequent oxidation to sulfonic acid is generally considered irreversible. researchgate.netugent.be

One-electron oxidation of sulfinic acids by agents like cobalt(III) salts or through electrochemical methods generates highly reactive sulfonyl radicals (RSO₂•). wikipedia.orgacs.orgnih.govresearchgate.net These radicals can then dimerize to form α-disulfones. wikipedia.org

Reduction: Reduction of sulfinic acids can lead to several products depending on the reducing agent and conditions. Strong reducing agents can convert sulfinic acids to the corresponding thiols. For instance, a mixture of triphenylphosphine (B44618) and iodine has been shown to reduce arenesulfonic acids and related compounds, including sulfinic acids, to thiols. oup.com A facile reduction to disulfides can be achieved using a combination of a thiol and chlorotrimethylsilane. oup.com

In biological systems, the reduction of cysteine sulfinic acid is a critical repair mechanism catalyzed by the enzyme sulfiredoxin in an ATP-dependent process. nih.govrsc.org This process prevents the irreversible oxidation to sulfonic acid. nih.gov

The redox reactions involving sulfinic acids are summarized in the table below.

| Reaction Type | Reactant(s) | Product(s) | Notes |

| Oxidation | H₂O₂, KMnO₄ | 1H-imidazole-2-sulfonic acid | Irreversible oxidation to the highest sulfur oxidation state. researchgate.netnih.gov |

| Oxidation | Cobalt(III) salts | α-Disulfones (via dimerization) | Proceeds through a sulfonyl radical intermediate. wikipedia.org |

| Reduction | Triphenylphosphine/Iodine | 1H-imidazole-2-thiol | Complete reduction to the thiol. oup.com |

| Reduction | Thiol/Chlorotrimethylsilane | Di(1H-imidazol-2-yl) disulfide | Reduction and dimerization to the disulfide. oup.com |

| Biochemical Reduction | Sulfiredoxin, ATP | 1H-imidazole-2-thiol (in proteins) | Enzymatic repair of sulfinylated proteins. nih.govrsc.org |

Condensation and Addition Reactions Involving Sulfinic Acid Moieties

The sulfinic acid group can participate in various condensation and addition reactions, acting as a nucleophile.

Condensation Reactions: Sulfinic acids can condense with alcohols in the presence of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form sulfinate esters. rsc.orgorganic-chemistry.org They also react with certain nitrogen-containing compounds. For example, a Mannich-type condensation can occur with aldehydes and amides (like urea (B33335) or benzamide) to form N-(sulfonylmethyl) derivatives. researchgate.net Another notable condensation is with aryl-nitroso compounds, which yields N-sulfonyl hydroxylamine (B1172632) adducts, although these can be unstable. nih.gov

Addition Reactions: As a soft nucleophile, the sulfur atom of a sulfinic acid can participate in Michael-type addition reactions. It can add to activated alkenes, such as enones, to form sulfones. wikipedia.orgacs.org The addition of sulfinic acids to alkynes is also a known transformation, leading to vinyl sulfones. acs.org Recent research has demonstrated that the reaction conditions can control whether the addition to an enynone system occurs at the alkene or the alkyne moiety. acs.org

A summary of these reactions is presented in the table below.

| Reaction Type | Reactants | Product Type | General Outcome |

| Condensation | Alcohol, Condensing Agent (e.g., CDI) | Sulfinate Ester | Formation of an S-O bond. rsc.orgorganic-chemistry.org |

| Mannich-type Condensation | Aldehyde, Amide/Urea | N-(Sulfonylmethyl) Amide | Carbon-sulfur and carbon-nitrogen bond formation. researchgate.net |

| Condensation | Aryl-Nitroso Compound | N-Sulfonyl Hydroxylamine | Addition to the N=O double bond. nih.gov |

| Michael Addition | Activated Alkene (e.g., enone) | Sulfone | Conjugate addition to a carbon-carbon double bond. wikipedia.org |

| Addition to Alkyne | Alkyne | Vinyl Sulfone | Addition across a carbon-carbon triple bond. acs.org |

Stability and Degradation Mechanisms under Chemical Stress

Sulfinic acids are generally regarded as unstable compounds. wikipedia.org Their stability is influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents. The imidazole ring itself is relatively stable, but the sulfinic acid group is prone to degradation.

Disproportionation: A primary degradation pathway for sulfinic acids is disproportionation, especially under acidic conditions. wikipedia.orgacs.org In this reaction, two molecules of the sulfinic acid react to form one molecule of the corresponding sulfonic acid and one molecule of a thiosulfonate. acs.org The mechanism is believed to involve a rapid, reversible self-condensation to form a sulfinyl sulfone (a sulfinic anhydride), which then rearranges or undergoes fission to yield the final products. wikipedia.orgcolab.ws The rate of this reaction is highly dependent on acid and water concentration. acs.org

3 ArSO₂H → ArSO₃H + ArS-SO₂Ar + H₂O acs.org

Thermal and pH Effects: The stability of sulfinic acids is generally low, and they are often prepared in situ from their more stable sulfinate salts. wikipedia.org Elevated temperatures can accelerate decomposition pathways like disproportionation. The pH of the solution is also critical; acidic conditions favor disproportionation, while basic conditions lead to the formation of the more stable sulfinate anion. However, even the anion can be susceptible to degradation, particularly oxidative degradation. In the context of perfluorinated sulfonic acid (PFSA) ionomers used in fuel cells, the degradation of the sulfonic acid group is a known failure mechanism, particularly under dry conditions and in the presence of radical species. rsc.orgresearchgate.netresearchgate.net This suggests that the C-S bond in this compound could be susceptible to cleavage under harsh chemical stress, leading to the loss of the sulfur-containing functional group.

Theoretical and Computational Investigations of 1h Imidazole 2 Sulfinic Acid

Quantum Chemical Calculations

No studies were found that performed geometry optimization, electronic structure analysis, Frontier Molecular Orbital (FMO) theory calculations, Natural Bond Orbital (NBO) analysis, or the determination of Global Reactivity Parameters (GRPs) specifically for 1H-imidazole-2-sulfinic acid. Such calculations are fundamental to understanding a molecule's stability, reactivity, and electronic properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the energy gap for this compound. Consequently, reactivity descriptors that are derived from FMO analysis are also unavailable.

Natural Bond Orbital (NBO) Analysis

An NBO analysis, which provides insight into charge transfer and bonding interactions within a molecule, has not been reported for this compound.

Global Reactivity Parameters (GRPs)

Parameters such as electronegativity, chemical hardness, and electrophilicity index, which are crucial for predicting the global reactivity of a molecule, have not been calculated or published for this compound.

Spectroscopic Property Prediction and Validation

The search for theoretical predictions of spectroscopic properties, which are often validated against experimental data, also yielded no results for the target compound.

Simulated Nuclear Magnetic Resonance (NMR) Spectra

No studies containing simulated 1H or 13C NMR spectra for this compound were identified. Such simulations are valuable for confirming the structure of synthesized compounds and for the interpretation of experimental spectra.

Computational Vibrational Spectroscopy (IR and Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, a theoretical vibrational analysis would elucidate the characteristic vibrational modes of both the imidazole (B134444) ring and the sulfinic acid functional group.

Based on computational studies of imidazole and its derivatives, the vibrational spectrum is characterized by several key regions. The N-H stretching vibration of the imidazole ring is typically observed in the high-frequency region of the IR spectrum. The ring stretching vibrations, involving the C=C, C-N, and C=N bonds, give rise to a series of bands in the fingerprint region. In-plane and out-of-plane bending vibrations of the C-H and N-H bonds also contribute to the complexity of this region.

The sulfinic acid group (-SO₂H) introduces its own characteristic vibrations. Drawing analogy from computational studies on sulfonic acids, such as pyridine-3-sulfonic acid, we can predict the key vibrational modes. The S=O stretching vibrations are expected to produce strong IR bands. The symmetric and asymmetric stretching modes of the SO₂ group would likely appear at distinct frequencies. Furthermore, the S-O stretching and the S-O-H bending vibrations would also be present. The C-S stretching vibration, linking the sulfinic acid group to the imidazole ring, would also be identifiable.

A hypothetical table of the major predicted vibrational frequencies for this compound, based on DFT calculations of related compounds, is presented below. It is important to note that the exact frequencies would be influenced by the electronic coupling between the imidazole ring and the sulfinic acid group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100 - 3500 | Stretching of the nitrogen-hydrogen bond in the imidazole ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the imidazole ring. |

| S=O Asymmetric Stretch | 1250 - 1350 | Asymmetric stretching of the sulfur-oxygen double bonds. |

| S=O Symmetric Stretch | 1050 - 1150 | Symmetric stretching of the sulfur-oxygen double bonds. |

| Imidazole Ring Stretch | 1400 - 1600 | Stretching vibrations of the C=C, C-N, and C=N bonds within the ring. |

| S-O-H Bend | 800 - 950 | Bending vibration of the sulfur-oxygen-hydrogen angle. |

| C-S Stretch | 650 - 750 | Stretching of the carbon-sulfur bond. |

UV-Vis Absorption Spectrum Prediction

The electronic transitions and the resulting UV-Vis absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The spectrum is expected to be dominated by electronic transitions within the imidazole ring, which possesses a π-conjugated system.

Computational studies on imidazole and its derivatives have shown that the primary electronic transitions are of the π → π* type. The introduction of a sulfinic acid group at the 2-position of the imidazole ring is expected to act as an auxochrome, potentially causing a shift in the absorption maxima (λ_max) and influencing the intensity of the absorption bands. This is due to the interaction of the lone pairs on the oxygen and sulfur atoms with the π-system of the imidazole ring.

A TD-DFT calculation would provide information on the excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the electronic transitions. This would allow for a detailed assignment of the absorption bands. It is plausible that the spectrum would exhibit at least one strong absorption band in the UV region.

Below is a hypothetical data table summarizing the predicted UV-Vis absorption data for this compound, based on general knowledge of substituted imidazoles.

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type | Molecular Orbitals Involved |

|---|---|---|---|

| ~210 | High | π → π | HOMO to LUMO |

| ~260 | Moderate | π → π / n → π* | HOMO-1 to LUMO / n(S/O) to LUMO |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens through which to investigate the reactivity and reaction mechanisms of this compound. By mapping the potential energy surface of a reaction, key information about its feasibility and kinetics can be obtained.

Energy Barriers and Transition State Analysis

For any proposed reaction involving this compound, computational methods can be used to calculate the energy barriers (activation energies) and to locate and characterize the transition state structures. The imidazole ring can participate in both electrophilic and nucleophilic substitution reactions, and the sulfinic acid group can undergo oxidation to a sulfonic acid or other transformations.

For instance, the oxidation of the sulfinic acid group to a sulfonic acid is a plausible reaction. A computational study of this process would involve identifying the reactants (this compound and an oxidizing agent), the products (1H-imidazole-2-sulfonic acid), and any intermediates. By calculating the energies of these species and the transition states connecting them, a detailed reaction profile can be constructed. This would reveal the rate-determining step and provide insights into the reaction kinetics.

Adsorption Studies and Surface Interactions

The interaction of this compound with various surfaces is another area where computational chemistry can provide valuable insights. This is particularly relevant in fields such as materials science and catalysis. DFT calculations can be employed to model the adsorption of the molecule on a given surface, such as a metal or metal oxide.

These calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding between the molecule and the surface (physisorption vs. chemisorption). The imidazole ring, with its nitrogen atoms, and the sulfinic acid group, with its oxygen and sulfur atoms, provide multiple potential binding sites. Understanding these interactions is crucial for applications such as corrosion inhibition, where imidazole derivatives are known to form protective layers on metal surfaces.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, both in isolation and in solution. These simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with its environment over time.

MD simulations can reveal the preferred conformations of the sulfinic acid group relative to the imidazole ring. The rotational barrier around the C-S bond can be calculated to understand the flexibility of this linkage. In a solvent, such as water, MD simulations can elucidate the hydrogen bonding network between the molecule and the solvent molecules. The imidazole N-H group and the S-O-H group are both capable of acting as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfinic acid group can act as hydrogen bond acceptors. These interactions are critical in determining the solubility and reactivity of the molecule in solution.

Biochemical Role and Mechanisms of 1h Imidazole 2 Sulfinic Acid in Vitro Research Focus

Chemical Basis of Imidazole (B134444) Interactions in Biological Systems

The imidazole ring is a versatile chemical entity found in many important biological molecules, including the amino acid histidine and purines. researchgate.netlongdom.org Its unique electronic structure and amphoteric nature—acting as both a weak acid and a base—allow it to participate in a wide range of biochemical interactions. nih.govjopir.in

The imidazole moiety is a highly effective facilitator of proton transport. nih.govacs.org Being an amphoteric molecule, it can both accept and donate protons, a property crucial for many enzymatic reactions and for maintaining pH balance. nih.govnih.gov In vitro studies and molecular dynamics simulations have shown that proton transfer in imidazole-containing systems can occur via the Grotthuss mechanism, where protons hop along chains of imidazole molecules connected by hydrogen bonds. nih.govacs.org

This process involves the formation of transient imidazolium (B1220033) ions (imH+) and can be conceptualized as an Eigen-Zundel-Eigen scenario, where a proton is passed between flanking imidazole molecules through an intermediate complex. nih.gov This ability to mediate proton transfer makes the imidazole ring a key component in the active sites of many enzymes, where it acts as a general acid or base catalyst.

The imidazole ring is an excellent ligand for a variety of transition metal ions due to the presence of two nitrogen atoms with available lone pairs of electrons. researchgate.netnih.gov The imine nitrogen (HC=N-CH) is basic and serves as the primary binding site for metal ions. wikipedia.org Imidazole is classified as a pure sigma-donor ligand and can form stable coordination complexes with numerous biologically relevant metals. wikipedia.org

In vitro studies have characterized the formation of homoleptic (containing only one type of ligand) octahedral complexes with ions such as Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺, and square planar complexes with Cu²⁺ and Pd²⁺. wikipedia.org The imidazole side chain of histidine residues is a common binding site for metal ions in metalloproteins, including myoglobin (Fe), carbonic anhydrase (Zn), and azurin (Cu). wikipedia.org This strong coordination affinity is fundamental to the structural and catalytic roles of these proteins. nih.gov

| Metal Ion | Typical Coordination Geometry with Imidazole Ligands | Biological Relevance Example |

|---|---|---|

| Fe²⁺ | Octahedral | Myoglobin, Hemoglobin wikipedia.org |

| Co²⁺ | Octahedral | Component of Vitamin B12 mimics bohrium.com |

| Ni²⁺ | Octahedral | Active sites of enzymes like urease wikipedia.org |

| Cu²⁺ | Square Planar | Azurin, Superoxide dismutase wikipedia.org |

| Zn²⁺ | Tetrahedral/Octahedral | Carbonic anhydrase, Alcohol dehydrogenase wikipedia.orgbohrium.com |

The aromatic π-electron system of the imidazole ring allows it to participate in charge-transfer interactions, which are critical for many biological functions and for the properties of organic electronic materials. beilstein-journals.org The electronic nature of the imidazole ring can be modulated by substituents, which can turn the ring into a donor or acceptor moiety. beilstein-journals.org

Proton-induced charge transfer has been studied theoretically, showing it to be an efficient process for imidazole compounds. acs.org In systems designed for intramolecular charge transfer (ICT), electron-donating and electron-accepting groups are attached to the imidazole backbone. beilstein-journals.org This arrangement facilitates the movement of electron density across the molecule upon excitation, a process fundamental to the mechanisms of some fluorescent probes and photosensitizers. nih.gov The ability of the imidazole ring to facilitate charge transfer also plays a role in its binding to metalloproteins.

Structure-Activity Relationship (SAR) Studies for Chemical Mechanism Elucidation

The presence of a sulfinic acid group (-SO₂H) at the C2 position introduces a sulfur atom in an intermediate oxidation state. Studies on other organic molecules have shown that the oxidation state of sulfur can significantly manipulate the electronic configurations of excited states and strengthen intermolecular interactions. nih.gov

Increasing the sulfur oxidation state (e.g., from a sulfide to a sulfoxide to a sulfone) has been shown to enhance intramolecular donor-acceptor interactions and promote tighter molecular packing in the solid state. nih.gov This is partly due to the increased potential for interactions involving the oxygen atoms of the sulfur-containing group, such as O-H hydrogen bonds. nih.gov In the context of 1H-imidazole-2-sulfinic acid, the sulfinic acid group, with its S=O and S-OH bonds, would be expected to be a strong hydrogen bond donor and acceptor, influencing its solubility and interaction with biological targets. The oxidation state also affects the electron-withdrawing nature of the substituent, thereby modulating the electronic properties of the entire imidazole ring.

The position of substituents on the imidazole ring is a critical determinant of biological activity. jopir.in

N-1 Substitution: Modifications at the N-1 position significantly affect metabolic stability and pharmacokinetic properties. jopir.in

C-2 Substitution: Substitution at the C-2 position, where the sulfinic acid group is located in the target compound, typically influences receptor binding specificity. jopir.in Electron-withdrawing groups at this position have been shown to enhance certain types of biological activity. jopir.in The sulfinic acid group is electron-withdrawing, which would alter the charge distribution of the imidazole ring, potentially enhancing its ability to bind to metalloproteins or other biological targets through charge-transfer interactions.

C-4 and C-5 Substitution: Modifications at these positions generally affect the lipophilicity and electronic properties of the molecule. jopir.in

The introduction of the sulfinic acid group at the C-2 position imparts specific chemical characteristics. It increases polarity, which can enhance water solubility compared to an unsubstituted imidazole. researchgate.net Furthermore, the acidic nature of the sulfinic acid proton, combined with the basic and acidic properties of the imidazole ring itself, creates a complex zwitterionic potential that can be crucial for specific binding interactions within a protein's active site.

| Substitution Position | General Impact on Imidazole Derivatives | Potential Implication for this compound |

|---|---|---|

| N-1 | Affects metabolic stability and pharmacokinetics jopir.in | Unsubstituted N-1 suggests potential for tautomerization and hydrogen bonding. nih.gov |

| C-2 | Influences receptor binding specificity; electron-withdrawing groups can enhance activity jopir.in | The electron-withdrawing sulfinic acid group likely modulates binding affinity and specificity. |

| C-4 / C-5 | Affects lipophilicity and electronic properties jopir.in | Unsubstituted C-4 and C-5 positions maintain the core electronic structure of the imidazole ring. |

Research on this compound Remains Largely Undocumented in Publicly Accessible Scientific Literature

While the broader families of imidazole-containing compounds and sulfinic acids are subjects of extensive scientific investigation, this compound itself does not appear to be a primary focus of published in vitro studies. Consequently, a detailed article on its specific interactions with biological macromolecules and its precise chemical mechanisms within biological pathways, as requested, cannot be constructed based on current publicly accessible data.

The imidazole ring is a fundamental component of many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications. Similarly, the study of sulfinic acids and their roles in biological systems is an active area of research. However, the specific combination of these two moieties in the form of this compound has not been the subject of detailed biochemical characterization in the available literature.

Therefore, the creation of an evidence-based article with detailed research findings and data tables on the in vitro biochemical properties of this compound is not feasible at this time. Further primary research would be required to elucidate the specific biochemical and mechanistic details of this compound.

Derivatives and Analogues of 1h Imidazole 2 Sulfinic Acid

Synthesis and Characterization of Substituted 1H-Imidazole-2-Sulfinic Acid Analogues

The synthesis of this compound and its substituted analogues typically proceeds through a two-step process: the formation of a substituted 2-mercaptoimidazole (B184291) precursor, followed by its controlled oxidation.

Precursor Synthesis: Substituted 2-mercaptoimidazoles can be prepared through several established routes. A common method involves the cyclization of a substituted 1,2-diaminoalkane with carbon disulfide. Variations in the starting diamine allow for the introduction of different substituents onto the imidazole (B134444) ring. Another approach is the reaction of an α-aminoketone with potassium thiocyanate (B1210189).

Oxidation to Sulfinic Acid: The critical step is the oxidation of the thiol group (-SH) of the 2-mercaptoimidazole to a sulfinic acid group (-SO₂H). This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfonic acid (-SO₃H). nih.gov The oxidation of thiols initially produces a transient sulfenic acid (-SOH), which is then further oxidized to the more stable sulfinic acid. mdpi.com

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) in an aqueous base or aqueous sodium percarbonate. tandfonline.comtandfonline.com The reaction conditions, such as temperature, concentration of the oxidant, and reaction time, are crucial for isolating the sulfinic acid in good yield.

Characterization: The characterization of the resulting sulfinic acid analogues relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the S=O stretching vibrations of the sulfinic acid group.

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. nih.gov

A representative synthetic pathway is outlined in the table below.

| Step | Precursor | Reagents and Conditions | Product | Key Characterization Features |

|---|---|---|---|---|

| 1 | Substituted 1,2-Diamine | CS₂, Ethanolic KOH, Reflux | Substituted 2-Mercaptoimidazole | Presence of S-H proton in ¹H NMR; C=S stretch in IR |

| 2 | Substituted 2-Mercaptoimidazole | Controlled oxidation (e.g., H₂O₂, NaBO₃) | Substituted this compound | Disappearance of S-H proton; Appearance of S=O stretches in IR; Mass increase of 32 amu |

Development of Imidazole-Sulfur Containing Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their unique properties like low vapor pressure, high thermal stability, and tunable solvency. nih.govrsc.org The development of imidazole-based ionic liquids containing sulfur functional groups, particularly sulfonic acids, has led to a class of materials known as Brønsted acidic ionic liquids. alfa-chemistry.com These ILs act as both solvents and catalysts for a variety of acid-catalyzed reactions.

The most common strategy for synthesizing these functionalized ILs involves the introduction of a sulfonic acid group onto the imidazolium (B1220033) cation. alfa-chemistry.com This is typically achieved by reacting an N-substituted imidazole with a sultone, such as 1,3-propanesultone or 1,4-butanesultone. This reaction results in a zwitterionic intermediate (an inner salt), where the imidazolium cation and the sulfonate anion are part of the same molecule. acs.org

To generate the final acidic ionic liquid, the zwitterion is treated with a strong acid (e.g., H₂SO₄, HCl). This step protonates the sulfonate group and introduces a separate counter-anion, yielding a task-specific ionic liquid with a sulfonic acid-functionalized cation. researchgate.net

These sulfonic acid-functionalized ionic liquids (SAFILs) have found applications as reusable catalysts in esterification, Friedel-Crafts reactions, and biomass hydrolysis, offering a greener alternative to traditional mineral acids. alfa-chemistry.commdpi.com

| Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 1-Methylimidazole (B24206) | 1,4-Butanesultone | 3-(1-Methylimidazolium-3-yl)butane-1-sulfonate (Zwitterion) | Alkylation of the imidazole nitrogen with the sultone ring-opening to form a zwitterionic inner salt. |

| 2 | Zwitterion | Strong Acid (e.g., H₂SO₄) | 1-(4-Sulfobutyl)-3-methylimidazolium hydrogen sulfate (B86663) | Protonation of the sulfonate group to form the Brønsted acidic ionic liquid. |

Fused Ring Systems and Benzimidazole-Sulfur Derivatives

Fusing a benzene (B151609) ring to the imidazole core creates benzimidazole (B57391), a privileged scaffold in medicinal chemistry. derpharmachemica.com The introduction of sulfur-containing functional groups, such as sulfonic acid, onto this framework yields compounds with significant biological and material properties. The synthesis of benzimidazole-sulfonic acid derivatives can be accomplished via two primary routes.

Route 1: Post-Synthetic Sulfonation In this method, a pre-formed 2-substituted benzimidazole is directly sulfonated. This is typically achieved by reacting the benzimidazole with a strong sulfonating agent like oleum (B3057394) or chlorosulfonic acid. The position of sulfonation on the benzene ring is directed by the existing substituents.

Route 2: Synthesis from Sulfonated Precursors A more regioselective approach involves starting with a sulfonated precursor. For example, 3,4-diaminobenzenesulfonic acid can be condensed with various aldehydes or carboxylic acids. This reaction, an extension of the Phillips-Ladenburg benzimidazole synthesis, directly yields 2-substituted-1H-benzimidazole-5-sulfonic acid.

Synthesis of Benzimidazole-2-sulfonic acid: A particularly important derivative is 1H-benzimidazole-2-sulfonic acid. chemicalbook.comnih.govgeorganics.sk This compound is not typically made by direct sulfonation at the 2-position. Instead, it is prepared by the strong oxidation of 2-mercaptobenzimidazole. An improved method utilizes aqueous sodium percarbonate as the oxidizing agent, which efficiently converts the thiol to the sulfonic acid in high yield. tandfonline.comtandfonline.com This sulfonic acid is a key intermediate for the synthesis of other derivatives, such as 2-chlorobenzimidazoles. tandfonline.com

| Target Compound | Synthetic Route | Starting Materials | Key Reagents | Yield |

|---|---|---|---|---|

| 2-Aryl-1H-benzimidazole-5-sulfonic acid | From Sulfonated Precursor | 3,4-Diaminobenzenesulfonic acid, Aromatic Aldehyde | Sodium bisulfite (catalyst) | Good |

| 1H-Benzimidazole-2-sulfonic acid | Oxidation of Thiol | 2-Mercaptobenzimidazole | Aqueous Sodium Percarbonate or KMnO₄ | High (e.g., 92%) |

Structure-Based Design of Novel Sulfinic Acid-Containing Imidazoles

Structure-based drug design is a powerful strategy that uses the three-dimensional structure of a biological target, such as an enzyme, to design potent and selective inhibitors. semanticscholar.org This approach has been successfully applied to develop novel imidazole derivatives containing acidic sulfur groups (sulfonamides, which are related to sulfinic/sulfonic acids) for various therapeutic targets.

The design process typically involves several key steps:

Target Identification and Structural Analysis: A protein target is chosen, and its 3D structure is obtained, often through X-ray crystallography. The active site, where the natural substrate binds, is carefully analyzed.

Computational Docking: Computer algorithms are used to predict how potential inhibitor molecules (ligands) will bind to the active site. daneshyari.com This "docking" process estimates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. rjb.ro

Rational Design and Synthesis: Based on the docking results, new molecules are designed to optimize these interactions. For imidazole-sulfinic acid analogues, the imidazole core can be modified to interact with specific pockets in the active site, while the sulfinic acid (or a related sulfonamide group) often acts as a "zinc-binding group" (ZBG), coordinating to a metal ion (like Zn²⁺) frequently found in enzyme active sites.

Biological Evaluation and SAR: The designed compounds are synthesized and tested for their inhibitory activity. The results are used to establish a Structure-Activity Relationship (SAR), which correlates changes in the molecular structure with changes in biological activity. This feedback loop guides the design of subsequent generations of more potent inhibitors.

A notable example is the design of imidazole-based sulfonamides as inhibitors of carbonic anhydrase (CA), an enzyme crucial in various physiological processes. Docking studies have shown that the sulfonamide group coordinates to the catalytic zinc ion in the CA active site, while the substituted imidazole scaffold extends into surrounding pockets, allowing for the development of inhibitors that are highly selective for specific CA isoforms.

| Compound Series | Target Enzyme | Design Strategy | Key Interactions | Outcome |

|---|---|---|---|---|

| Tri-aryl Imidazole-Sulfonamides | Carbonic Anhydrase IX (CA IX) | Molecular docking into the CA IX active site. | Sulfonamide group coordinates with active site Zn²⁺; aryl groups form hydrophobic and π-π interactions. | Development of potent and selective nanomolar inhibitors of CA IX. |

| Imidazole-based Peptidomimetics | Protein Farnesyltransferase (PFTase) | Mimicking the natural tetrapeptide substrate. | Imidazole group coordinates with the catalytic zinc ion. | Discovery of highly potent and selective PFTase inhibitors with in vivo anti-tumor activity. |

Analytical Methodologies for Characterization and Quantification of 1h Imidazole 2 Sulfinic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in identifying the structural features of 1H-imidazole-2-sulfinic acid by examining the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the parent imidazole (B134444) molecule shows characteristic peaks for N-H stretching, C-H stretching of the aromatic ring, and C=N and C=C ring stretching vibrations. For this compound, additional and shifted bands would be anticipated due to the presence of the sulfinic acid group. Key expected vibrational modes are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (of Sulfinic Acid) | Stretching | 3200-2500 (broad) |

| N-H (of Imidazole) | Stretching | 3150-2800 |

| C-H (of Imidazole Ring) | Stretching | 3100-3000 |

| C=N and C=C (Imidazole Ring) | Stretching | 1650-1450 |

| S=O (of Sulfinic Acid) | Stretching | 1100-1030 |

| S-O (of Sulfinic Acid) | Stretching | 910-830 |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The imidazole ring, being an aromatic heterocycle, exhibits characteristic UV absorption. The parent imidazole molecule typically displays a strong absorption band around 200-210 nm, which is attributed to π → π* electronic transitions within the heterocyclic ring.

For this compound, the presence of the sulfinic acid group at the 2-position is expected to influence the electronic environment of the imidazole ring. This substitution may lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax) and a change in the molar absorptivity (ε). While specific experimental data is not available, a comparative analysis with other substituted imidazoles suggests that the primary absorption peak would likely remain in the 200-230 nm range. The precise λmax would be dependent on the solvent used for the analysis due to solvent-solute interactions.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Imidazole | Water | ~207 | ~5000 L mol⁻¹ cm⁻¹ |

| 2-Methyl-1H-imidazole | Ethanol (B145695) | ~215 | Not specified |

| This compound | Protic Solvent (Predicted) | 200-230 | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole ring and the N-H proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the sulfinic acid group. The parent imidazole molecule shows signals for H4/H5 at approximately 7.1 ppm and for H2 at around 7.7 ppm in CDCl₃. For this compound, the absence of a proton at the C2 position and the electronic effect of the sulfinic acid group will significantly alter the spectrum. The protons at the C4 and C5 positions would likely appear as a singlet or two closely spaced doublets, with their chemical shift influenced by the substituent. The N-H proton is expected to be a broad singlet and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the parent imidazole, the chemical shifts are approximately δ 135.3 (C2), 121.9 (C4/C5), and 118.8 (C4/C5). For this compound, the C2 carbon, being attached to the sulfinic acid group, would experience a significant downfield shift. The chemical shifts of C4 and C5 would also be affected, though to a lesser extent.

| Atom | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |

| N-H | Variable, broad (e.g., 10-13) | - |

| C2-H | - | >140 |

| C4-H / C5-H | 7.0 - 7.5 | 120 - 130 |

Note: Predicted chemical shifts are based on data from related imidazole derivatives and are highly dependent on the solvent used.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly useful for studying symmetric vibrations and bonds that are weakly active in IR spectroscopy. The Raman spectrum of imidazole has been studied, and characteristic bands for ring breathing and other in-plane vibrations have been identified. For this compound, the S=O and S-O stretching vibrations of the sulfinic acid group would also be Raman active. The symmetric stretching of the S=O bond is expected to give a strong Raman signal. This technique could also be valuable for studying the compound's behavior in aqueous solutions and its interactions with surfaces.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Imidazole Ring Breathing | ~1260 |

| Symmetric S=O Stretch | ~1050 |

| C-S Stretch | 700-600 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₃H₄N₂O₂S) can be calculated with high precision.

Calculated Exact Mass of C₃H₄N₂O₂S:

3 x ¹²C = 36.00000

4 x ¹H = 4.03132

2 x ¹⁴N = 28.00614

2 x ¹⁶O = 31.98982

1 x ³²S = 31.97207

Total Exact Mass = 132.00035 u

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the presence and elemental composition of this compound.

In addition to determining the molecular formula, HRMS can be coupled with fragmentation techniques (MS/MS) to elucidate the structure. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of SO₂ or HSO₂.

| Ion | Formula | Calculated Exact Mass (u) |

| [M+H]⁺ | C₃H₅N₂O₂S⁺ | 133.00717 |

| [M-SO₂]⁺ | C₃H₄N₂⁺ | 68.03745 |

This fragmentation data, combined with the accurate mass of the parent ion, would provide a high degree of confidence in the structural assignment of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for analyzing polar and thermally labile molecules like this compound. The technique involves generating ions from a solution and transferring them to the gas phase for mass analysis. nih.gov For this compound, analysis is typically conducted in the positive ion mode, where the molecule accepts a proton to form the pseudomolecular ion, [M+H]⁺. uab.edu Given the molecular weight of this compound (C₃H₄N₂O₂S) is 132.14 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 133.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 131.1.

The choice of solvent is critical for successful ESI-MS analysis. A typical solvent system would consist of an aqueous-organic mixture, such as water and acetonitrile or methanol, often with a small amount of an acid like formic acid to facilitate protonation in the positive ion mode. uab.edu The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, making it a powerful tool for both qualitative identification and, when coupled with appropriate standards, quantitative analysis. nih.gov

Table 1: Expected ESI-MS Ions for this compound

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule [M+H]⁺ | C₃H₅N₂O₂S⁺ | 133.01 |

| Deprotonated Molecule [M-H]⁻ | C₃H₃N₂O₂S⁻ | 131.00 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 133.1) would be selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon), leading to fragmentation. uab.edunih.gov

The fragmentation pattern is predictable based on the structure of the molecule. The sulfinic acid group is a likely site for initial fragmentation. Common fragmentation pathways for organic sulfinic acids involve the loss of sulfur monoxide (SO, 48 Da) or sulfur dioxide (SO₂, 64 Da). These characteristic neutral losses are key identifiers for the presence of the sulfinic acid moiety. Further fragmentation of the imidazole ring could also occur. Elucidating these fragmentation pathways is essential for the unambiguous structural confirmation of the compound and for distinguishing it from potential isomers. nih.govmdpi.com

Table 2: Predicted MS/MS Fragmentation of [C₃H₅N₂O₂S]⁺ (m/z 133.1)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment |

|---|---|---|---|

| 133.1 | SO (48.0) | 85.1 | Protonated 1H-imidazole |

| 133.1 | H₂SO₂ (66.0) | 67.1 | Imidazole radical cation |

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of this compound from reaction mixtures and impurities. nih.gov Given the polar nature of the compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. nih.gov However, retaining small, polar, basic compounds like imidazole derivatives on standard C18 columns can be challenging. chromforum.orgchromforum.org

To achieve adequate retention and good peak shape, several strategies can be used. One approach is to use an aqueous mobile phase with a low percentage of organic solvent (e.g., acetonitrile or methanol). Another effective strategy is the use of ion-pairing reagents, such as an alkyl sulfonic acid, in the mobile phase. chromforum.org This reagent pairs with the protonated imidazole, increasing its hydrophobicity and retention on the nonpolar stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) provides a robust method for retaining highly polar compounds. chromforum.org Detection is typically performed using a UV detector, as the imidazole ring possesses a chromophore.

Table 3: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a synthesis reaction and to assess the purity of the resulting this compound. nih.gov The stationary phase is typically silica gel coated on a plate of glass or aluminum. A solvent system (mobile phase), often a mixture of a polar and a less polar organic solvent (e.g., dichloromethane/methanol or ethyl acetate (B1210297)/hexane), is chosen to achieve good separation between the starting materials, intermediates, and the final product.

The progress of the reaction is monitored by spotting the reaction mixture on the TLC plate at different time intervals. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. After separation, the spots are visualized. While some compounds are visible under UV light (254 nm), specific staining reagents can be used for detection. For an acidic compound like this compound, a pH indicator spray like bromocresol green can be effective, revealing the acid as a yellow spot on a green or blue background. illinois.edu General-purpose stains like potassium permanganate or iodine vapor can also be employed. nih.govillinois.edu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining single crystals of suitable quality is the first and most critical step.

Table 4: Representative Crystallographic Data for an Imidazole Derivative (1-methyl-1H-imidazole-2-sulfonic acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.7617 | researchgate.net |

| b (Å) | 6.4719 | researchgate.net |

| c (Å) | 11.7132 | researchgate.net |

| β (º) | 98.964 | researchgate.net |

| Key Feature | Exists as a zwitterion in the crystal | researchgate.netresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₃H₄N₂O₂S. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. sigmaaldrich.com This method serves as a crucial check for the empirical formula of a newly synthesized compound.

Table 5: Elemental Composition of this compound (C₃H₄N₂O₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 3 | 36.03 | 27.27% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 3.06% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.21% |

| Oxygen | O | 16.00 | 2 | 32.00 | 24.22% |

| Sulfur | S | 32.06 | 1 | 32.06 | 24.26% |

| Total | | | | 132.15 | 100.00% |

Environmental Fate and Degradation Pathways of 1h Imidazole 2 Sulfinic Acid

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. This can occur through direct absorption of light or via indirect reactions with photochemically produced reactive species.

Direct photolysis occurs when a molecule absorbs light, leading to its excitation and subsequent chemical transformation. For 1H-imidazole-2-sulfinic acid, two primary direct photolysis pathways can be anticipated: desulfonation and imidazole (B134444) ring cleavage.

Desulfonation: The carbon-sulfur (C-S) bond in aromatic sulfonic and sulfinic acids can be susceptible to cleavage upon UV irradiation. Photooxidation of aromatic sulfonic acids has been shown to involve desulfonation, leading to the formation of the parent aromatic hydrocarbon and sulfate (B86663). osti.gov A similar process of SO2 extrusion has been noted as a primary photodegradation route for some sulfonamides. acs.org It is plausible that this compound could undergo a similar photo-induced desulfination, yielding imidazole.

Ring Cleavage: The imidazole ring itself absorbs UV radiation and can undergo photo-induced fragmentation. aip.org Studies on the UV photolysis of imidazole have shown that excitation can lead to the cleavage of the ring structure. researchgate.net The specific fragmentation products would depend on the excitation wavelength and environmental conditions.

In natural waters, sunlight interacts with dissolved organic matter and other substances to produce a variety of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These ROS can contribute significantly to the degradation of organic compounds.

The imidazole moiety is known to be sensitive to photodegradation, and this process can be accelerated in the presence of photosensitizers that generate ROS. nih.gov For instance, some imidazole derivatives undergo rapid photo-oxidation reactions that are believed to be mediated by self-sensitized singlet oxygen. rsc.org Therefore, it is expected that indirect photolysis via ROS would be a relevant degradation pathway for this compound in sunlit surface waters. The imidazole ring can react with these species, leading to hydroxylation and subsequent ring-opening products.

Oxidative Degradation in Aqueous Environments